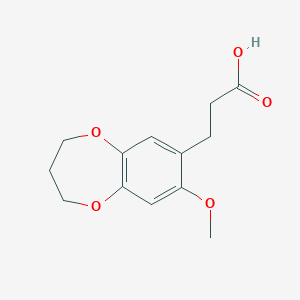

3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid

Description

This compound features a benzodioxepin core (a seven-membered oxygen-containing heterocycle) substituted with a methoxy group at position 8 and a propanoic acid chain at position 7 (). The methoxy group enhances lipophilicity, while the propanoic acid moiety provides hydrogen-bonding capacity, critical for interactions with biological targets .

Properties

IUPAC Name |

3-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-16-10-8-12-11(17-5-2-6-18-12)7-9(10)3-4-13(14)15/h7-8H,2-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDCPYCUMMYZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1CCC(=O)O)OCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101190889 | |

| Record name | 3,4-Dihydro-8-methoxy-2H-1,5-benzodioxepin-7-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924858-86-6 | |

| Record name | 3,4-Dihydro-8-methoxy-2H-1,5-benzodioxepin-7-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924858-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-8-methoxy-2H-1,5-benzodioxepin-7-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Biological Activities

1. Antioxidant Properties:

Research indicates that compounds with benzodioxepin structures exhibit strong antioxidant activities. Antioxidants are crucial for combating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects:

Studies have shown that derivatives of benzodioxepin can modulate inflammatory pathways. This property makes them candidates for developing anti-inflammatory drugs that could treat conditions like arthritis and other inflammatory diseases.

3. Neuroprotective Potential:

The neuroprotective effects of benzodioxepin derivatives have been explored in various research studies. These compounds may protect neuronal cells from damage due to oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Therapeutic Applications

1. Drug Development:

The unique structure of 3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid positions it as a promising scaffold for drug development. Its modifications can lead to new pharmaceuticals targeting specific diseases.

2. Cancer Treatment:

Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Further research is required to elucidate its mechanism of action and efficacy as an anticancer agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) in vitro. |

| Study B | Anti-inflammatory Effects | Showed a decrease in pro-inflammatory cytokines in animal models. |

| Study C | Neuroprotection | Indicated protective effects against neurotoxicity in cultured neurons. |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve modulation of signaling pathways related to oxidative stress, inflammation, and microbial growth. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxepin-Based Analogues

(a) 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

- Structure: Shares the benzodioxepin core but replaces the propanoic acid with a carboxylic acid group.

- Properties : Higher polarity due to the shorter carboxylic acid chain; melting point 143–146°C ().

- Activity: Not explicitly reported, but carboxylic acid derivatives often exhibit altered pharmacokinetics (e.g., reduced membrane permeability) compared to propanoic acid analogues.

(b) 2-Amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic Acid Hydrochloride

- Activity: Amino-substituted propanoic acids are common in neurotransmitter analogues (e.g., GABA derivatives), suggesting possible central nervous system (CNS) activity ().

(c) 3-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propanoic Acid

Propanoic Acid Derivatives with Antimicrobial Activity

(a) Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid ().

- Activity : Demonstrated selective antimicrobial effects (MIC values <10 µg/mL against E. coli and S. aureus). Chlorination enhances electronegativity and membrane disruption capacity.

- Comparison : The benzodioxepin-based compound lacks chlorine substituents, likely reducing direct antimicrobial potency but improving metabolic stability .

(b) Thiazolone-Propanoic Acid Hybrids

- Examples: 3-(1H-imidazol-4-yl)propanoic acid derivatives ().

- Activity : High antifungal and antibacterial activity (MIC 2–8 µg/mL). The imidazole ring contributes to metal-binding and enzyme inhibition.

- Comparison : The benzodioxepin compound’s methoxy group may confer different selectivity, possibly toward anti-inflammatory or anticancer targets .

Natural Propanoic Acid Analogues

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Phenylpropanoid with a catechol group and acrylic acid chain.

- Activity : Antioxidant, anti-inflammatory, and anticancer properties via ROS scavenging and kinase inhibition ().

- Comparison: The benzodioxepin compound’s lack of phenolic hydroxyls reduces antioxidant capacity but may enhance stability against oxidation .

Key Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Weight | Key Substituents | Melting Point (°C) | Bioactivity Highlights |

|---|---|---|---|---|

| Target Compound | ~252.25* | 8-OMe, 7-propanoic acid | Not reported | Hypothesized anti-inflammatory |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid | 194.18 | 7-COOH | 143–146 | Undocumented |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | 235.06 | 3,5-Cl, 4-OH | Not reported | Antimicrobial (MIC <10 µg/mL) |

| Caffeic Acid | 180.16 | 3,4-OH, acrylic acid | 223–225 | Antioxidant (IC50 ~5 µM) |

*Estimated based on structural similarity.

Table 2: Functional Group Impact on Activity

Biological Activity

3-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid is a compound of interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C13H16O5

- Molecular Weight : 252.26 g/mol

- CAS Number : Not specified in the sources but can be identified through databases.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that compounds derived from benzodioxepins may interact with various biological targets, including enzymes and receptors involved in inflammation and neural signaling. The specific interactions of this compound are still under investigation, but related compounds have shown:

- Anti-inflammatory Effects : Some derivatives exhibit the ability to inhibit pro-inflammatory cytokines.

- Neuroprotective Properties : Potential protective effects against neurodegenerative diseases through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have examined the biological implications of compounds related to this compound:

-

Study on Conformation and Biological Activity :

- A study published in the Journal of the Chemical Society analyzed the conformations of derivatives of 3,4-dihydro-2H-1,5-benzodioxepin. It was found that structural variations significantly affect their biological activity due to changes in molecular orientation and interaction with biological targets .

- Neuroprotective Effects :

-

Anti-cancer Activity :

- Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound to inhibit tumor growth is an area of ongoing research.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. Typical protocols involve:

| Reagent System | Conditions | Product | Yield Optimization |

|---|---|---|---|

| Alcohol (ROH) + H<sub>2</sub>SO<sub>4</sub> | Reflux, 6–12 hrs | Corresponding ester (e.g., methyl/ethyl ester) | Automated flow reactors improve efficiency |

| DCC/DMAP | Room temperature, inert atmosphere | Activated ester intermediates | Higher selectivity for complex derivatization |

This reaction is critical for modifying solubility and bioavailability in pharmacological studies.

Hydrolysis Reactions

The ester derivatives undergo hydrolysis to regenerate the parent acid:

| Conditions | Reagents | Outcome | Notes |

|---|---|---|---|

| Acidic | HCl/H<sub>2</sub>O, reflux | Carboxylic acid recovery | Requires 6–12 hrs for completion |

| Basic | NaOH/EtOH, 60°C | Faster reaction kinetics | May induce side reactions in the benzodioxepin ring |

Hydrolysis is reversible and pH-dependent, enabling controlled functionalization.

Oxidative Transformations

The benzodioxepin ring and methoxy group are susceptible to oxidation:

| Oxidizing Agent | Target Site | Product | Observations |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | Benzodioxepin ring | Ring-opened dicarboxylic acid | Over-oxidation risks at elevated temps |

| CrO<sub>3</sub> | Methoxy group | Demethylation to hydroxyl | Limited selectivity due to steric hindrance |

Oxidation pathways are less explored but critical for metabolite studies.

Nucleophilic Substitution at Methoxy Group

The methoxy group participates in demethylation under harsh conditions:

| Reagent | Conditions | Product | Applications |

|---|---|---|---|

| HBr (48%) | Reflux, 8–10 hrs | 8-Hydroxy derivative | Key step for synthesizing hydroxylated analogs |

| BBr<sub>3</sub> (anhydrous) | −20°C to RT, CH<sub>2</sub>Cl<sub>2</sub> | Improved selectivity | Avoids ring degradation |

Selective demethylation enables structural diversification for SAR studies.

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group:

| Conditions | Catalyst | Outcome | Utility |

|---|---|---|---|

| 180–200°C | Cu powder | Benzodioxepin hydrocarbon | Rarely utilized due to low yield |

| H<sub>2</sub>SO<sub>4</sub> (conc.) | 120°C, 3 hrs | CO<sub>2</sub> evolution | Limited to niche synthetic routes |

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

| Base | Reaction Medium | Salt Type | Stability |

|---|---|---|---|

| NaOH | Aqueous ethanol | Sodium salt | Hygroscopic, requires anhydrous storage |

| NH<sub>4</sub>OH | H<sub>2</sub>O/THF | Ammonium salt | Improved solubility in polar solvents |

Structural Influences on Reactivity

-

Benzodioxepin Ring : Electron-rich nature directs electrophilic substitution but steric hindrance limits accessibility.

-

Methoxy Group : Ortho-directing effect stabilizes intermediates during substitution.

-

Carboxylic Acid : Hydrogen-bonding capacity affects crystallization and derivatization .

Industrial-Scale Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Solvent | DMF/EtOAc (1:1) | Balances solubility and reactivity |

| Catalyst Loading | 5–10 mol% | Cost-effective for large batches |

Q & A

Q. What are the recommended synthetic routes for 3-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid?

Synthesis of this compound can be approached via coupling reactions or functional group transformations. For example, describes a method using 4-methylmorpholine and benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (BOP) in dimethylformamide (DMF) to activate carboxylic acids for amide bond formation. Similar strategies could apply to introducing the propanoic acid moiety onto the benzodioxepin core. Additionally, lists derivatives of 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, suggesting that esterification or reduction steps might be employed to generate the propanoic acid side chain .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the benzodioxepin ring and the propanoic acid chain.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, with mobile phases optimized for polar aromatic compounds (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., reports molecular weights for structurally related compounds like 3-(3,4,5-trimethoxyphenyl)propanoic acid at 240.25 g/mol).

- Melting Point Analysis : notes melting points for benzodioxepin derivatives (e.g., 143–146°C for the carboxylic acid analog), which can serve as a benchmark .

Q. What pharmacological activities are associated with structurally similar benzodioxepin derivatives?

and highlight anti-inflammatory and antioxidant properties in related compounds (e.g., caffeic acid derivatives). For example, 3,4-dihydroxybenzeneacrylic acid (caffeic acid) is studied for its role in modulating oxidative stress pathways. Researchers can design in vitro assays (e.g., COX-1/COX-2 inhibition, DPPH radical scavenging) to evaluate analogous activities for this compound .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for benzodioxepin derivatives?

Contradictions may arise from:

- Assay Conditions : Variability in buffer pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and activity.

- Stereochemical Purity : emphasizes the importance of enantiomeric purity (e.g., R-configuration impacts bioavailability). Chiral HPLC or circular dichroism should be used to verify stereochemistry.

- Stability : notes that improper storage (e.g., exposure to light or humidity) can degrade compounds, leading to inconsistent results. Stability studies under stressed conditions (e.g., 40°C/75% RH) are recommended .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

SAR strategies include:

- Substituent Modification : shows that methoxy groups at the 3,4,5-positions on phenylpropanoic acid enhance lipophilicity and membrane permeability. Similar modifications on the benzodioxepin ring could improve target engagement.

- Bioisosteric Replacement : Replacing the methoxy group with a hydroxy group (as in ’s caffeic acid) may alter hydrogen-bonding interactions with enzymatic targets.

- Propanoic Acid Chain Length : Shortening or elongating the chain could affect binding to carboxylate-recognizing receptors .

Q. What analytical challenges arise in detecting degradation products of this compound?

Degradation pathways (hydrolysis, oxidation) can generate impurities such as:

- Ring-Opened Byproducts : Hydrolysis of the benzodioxepin ring under acidic conditions.

- Demethylation : Loss of the methoxy group to form phenolic derivatives.

Analytical solutions include: - Forced Degradation Studies : Using UV light, heat, or oxidative agents (H₂O₂) to simulate degradation.

- LC-MS/MS : To identify low-abundance degradants with high sensitivity .

Q. How can pharmacokinetic (ADME) properties be evaluated for this compound?

- Absorption : Use Caco-2 cell monolayers to measure apparent permeability (Papp). notes high gastrointestinal absorption for similar compounds.

- Metabolism : Incubate with human liver microsomes to identify CYP450-mediated metabolites.

- Solubility : Apply shake-flask methods with buffers at physiological pH (1.2–6.8). reports high aqueous solubility (e.g., >10 mg/mL) for hydroxy/methoxy-substituted propanoic acids .

Q. What experimental designs are suitable for studying synergistic effects with other bioactive compounds?

- Combination Index (CI) Assays : Test the compound alongside NSAIDs or antioxidants (e.g., ascorbic acid) using the Chou-Talalay method.

- Transcriptomic Profiling : RNA sequencing to identify pathways modulated by the compound in combination with other agents (e.g., ’s reference to "pharmacological research" in multi-target therapies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.